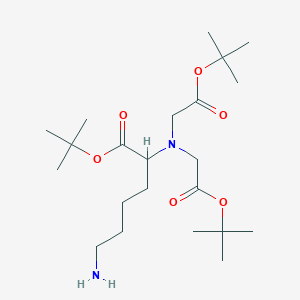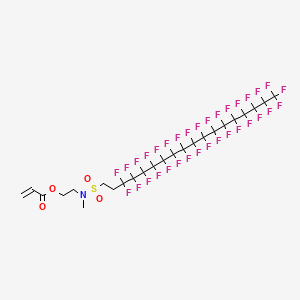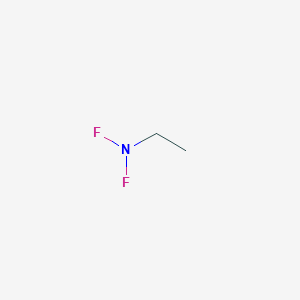
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester involves the reaction of iminodiacetic acid derivatives with tert-butyl esters. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Análisis De Reacciones Químicas
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides.
Aplicaciones Científicas De Investigación
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is widely used in scientific research, particularly in:
Mecanismo De Acción
The mechanism of action of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used to immobilize proteins with high specificity on solid surfaces . This chelation process is crucial for the purification of fusion proteins via metal ion affinity chromatography .
Comparación Con Compuestos Similares
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is unique due to its high specificity and efficiency in metal ion chelation. Similar compounds include:
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine: Another chelating agent used in similar applications.
1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] nitrilotriacetic acid (NTA): A conjugated phospholipid that contains nickel and is used in structural biology.
Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate: A compound with similar chelating properties.
This compound stands out due to its specific applications in metal ion affinity chromatography and its effectiveness in immobilizing proteins on solid surfaces .
Propiedades
Fórmula molecular |
C22H42N2O6 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
InChI |
InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3 |
Clave InChI |
SLEOTGKREMTOTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)




![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)


![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)





